molecular formula C14H18N4O5 B2563291 4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899991-98-1

4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B2563291
CAS No.: 899991-98-1
M. Wt: 322.321
InChI Key: XMEIYTGFSAKPST-UHFFFAOYSA-N
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Description

4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a nitrophenyl group, an amino group, a piperazine ring, and a butanoic acid moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multi-step organic reactions One common method starts with the nitration of aniline to produce 3-nitroaniline This intermediate is then reacted with a suitable acylating agent to introduce the butanoic acid moiety

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-((3-aminophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid.

Scientific Research Applications

4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Nitrophenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid
  • 4-((3-Nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Uniqueness

Compared to similar compounds, 4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is unique due to the presence of the piperazine ring, which can enhance its solubility and biological activity. This structural feature may also influence its reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(3-nitroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5/c19-13(16-10-2-1-3-11(8-10)18(22)23)9-12(14(20)21)17-6-4-15-5-7-17/h1-3,8,12,15H,4-7,9H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEIYTGFSAKPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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